molecular formula C17H19FN2O4S2 B2638600 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide CAS No. 932529-94-7

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

Cat. No. B2638600
CAS RN: 932529-94-7
M. Wt: 398.47
InChI Key: NCUGVAQUBRJRHN-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19FN2O4S2 and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Zinc Detection

Researchers have synthesized and studied various fluorophores, including 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide and its analogs, for their ability to detect Zinc (II) ions. These compounds have been examined for their fluorescent characteristics and their complexes with Zn2+. Some derivatives showed substantial fluorescence when complexed with Zn2+, suggesting their potential application as sensitive fluorescent probes for zinc detection in biological systems M. Kimber, I. Mahadevan, S. Lincoln, A. Ward, W. H. Betts, 2001.

Antimicrobial and Anticancer Agents

Several studies have focused on synthesizing sulfonamide derivatives, including those related to 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, to explore their antimicrobial and anticancer properties. For instance, novel quinoline-clubbed sulfonamide compounds have demonstrated high activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents Biointerface Research in Applied Chemistry, 2019. Additionally, certain sulfonamide derivatives have shown significant in vitro anticancer activity, suggesting their utility in cancer treatment through mechanisms such as inhibition of carbonic anhydrase isozymes M. Al-Said, M. Ghorab, S. I. Al-Qasoumi, Ebaa M El-Hossary, E. Noaman, 2010.

Bioactivity Enhancement through Structural Modification

Research has indicated that the introduction of specific functional groups or modifications in the sulfonamide structure can significantly enhance biological activity. For example, arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone have shown excellent bioactivity against plant pathogens and fungi, providing a basis for developing new agrochemicals Zhigang Zeng, Tao Gao, Yan Li, Xiang Wang, Xuhong Yang, Minghu Wu, 2016. Additionally, certain sulfonamide derivatives have demonstrated pro-apoptotic effects in cancer cells, indicating their potential in cancer therapy by activating specific cellular pathways A. Cumaoğlu, Serkan Dayan, Asli Ozge Agkaya, Zehra Ozkul, N. Ozpozan, 2015.

properties

IUPAC Name

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-12-10-14(18)6-8-17(12)26(23,24)19-15-7-5-13-4-3-9-20(16(13)11-15)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUGVAQUBRJRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

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